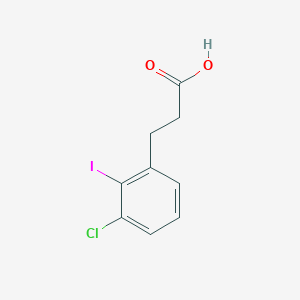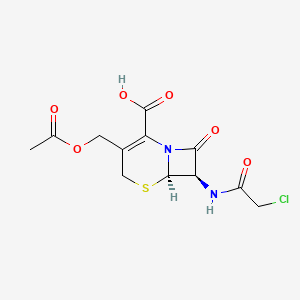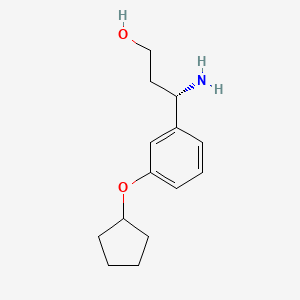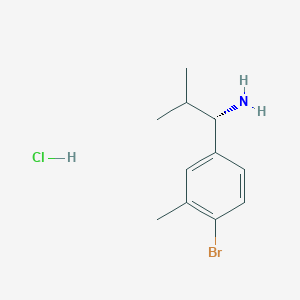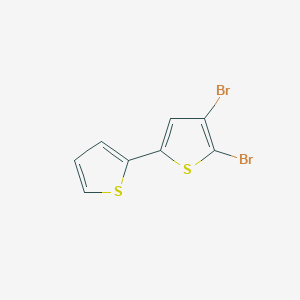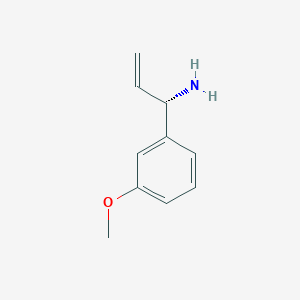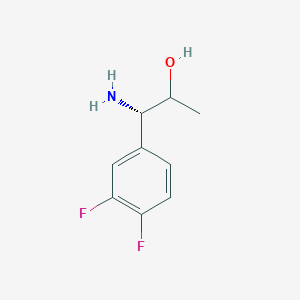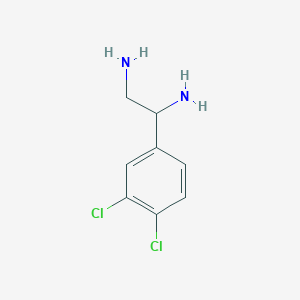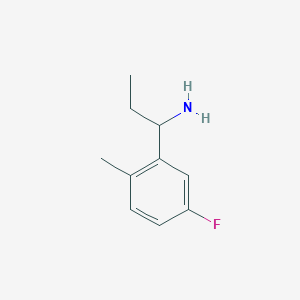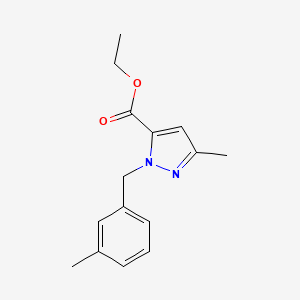
Methyl 2-(3-(benzyloxy)propoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-(benzyloxy)propoxy)acetate is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a propoxy chain, which is further connected to a methyl acetate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(benzyloxy)propoxy)acetate typically involves the reaction of benzyl alcohol with 3-chloropropyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyloxy group replaces the chlorine atom on the propyl chain. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-(3-(benzyloxy)propoxy)acetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxypropoxy acetates depending on the nucleophile used.
科学研究应用
Methyl 2-(3-(benzyloxy)propoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(3-(benzyloxy)propoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The propoxy chain and ester moiety can also influence the compound’s solubility and bioavailability, affecting its overall activity.
相似化合物的比较
Similar Compounds
Methyl 2-(3-(phenoxy)propoxy)acetate: Similar structure but with a phenoxy group instead of a benzyloxy group.
Methyl 2-(3-(methoxy)propoxy)acetate: Contains a methoxy group instead of a benzyloxy group.
Methyl 2-(3-(ethoxy)propoxy)acetate: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness
Methyl 2-(3-(benzyloxy)propoxy)acetate is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the benzyloxy group can influence the compound’s interaction with biological targets, potentially leading to unique pharmacological effects.
属性
分子式 |
C13H18O4 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
methyl 2-(3-phenylmethoxypropoxy)acetate |
InChI |
InChI=1S/C13H18O4/c1-15-13(14)11-17-9-5-8-16-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChI 键 |
KHDHXOWAFUQXCK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COCCCOCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


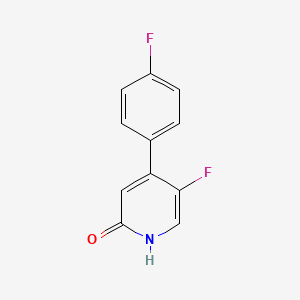
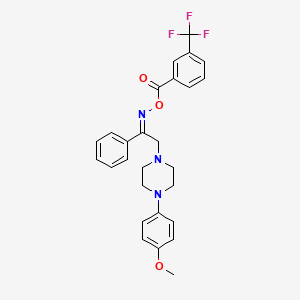
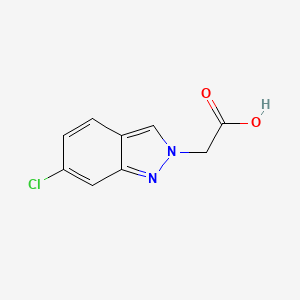
![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)
